5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Derivatives in Contemporary Organic Chemistry
Imidazo[1,2-a]pyridine derivatives are of paramount importance in modern organic chemistry due to their wide spectrum of biological activities and their utility as versatile synthetic intermediates. These compounds are known to exhibit a range of pharmacological properties, including antiviral, antibacterial, analgesic, antipyretic, and anti-inflammatory activities. Their structural resemblance to purines, which are fundamental components of nucleic acids, contributes to their ability to interact with biological targets.
The development of novel synthetic methodologies for the construction and functionalization of the imidazo[1,2-a]pyridine core remains an active area of research. Advances in transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization have provided efficient routes to a diverse library of substituted imidazo[1,2-a]pyridines. These synthetic advancements have been instrumental in exploring the structure-activity relationships of these compounds and in the discovery of new therapeutic agents.
Historical Context of Fused Bicyclic Nitrogen Heterocycles
The history of heterocyclic chemistry dates back to the early 19th century with the discovery of the first simple heterocyclic compounds. The exploration of fused bicyclic nitrogen heterocycles, a class of compounds characterized by two joined rings containing at least one nitrogen atom, followed the initial discoveries of monocyclic systems like pyridine (B92270) and pyrrole. These fused systems, such as quinoline (B57606) and indole, were initially isolated from natural sources and their unique chemical properties spurred further investigation into their synthesis and reactivity.
The development of synthetic methods to construct these bicyclic frameworks was a significant milestone, enabling chemists to create novel structures not found in nature. Early synthetic strategies often involved harsh reaction conditions and offered limited control over regioselectivity. Over the decades, the field has evolved dramatically with the advent of more sophisticated and milder synthetic techniques, allowing for the precise construction of complex fused heterocyclic systems like imidazo[1,2-a]pyridines. A comprehensive analysis in 2014 highlighted that approximately 60% of small-molecule drugs contain a nitrogen-based heterocycle, underscoring the long-standing importance of these scaffolds in medicinal chemistry. rsc.orgnih.gov
Rationale for Halogen Substitution in Imidazo[1,2-a]pyridine Architectures
The introduction of halogen atoms into the imidazo[1,2-a]pyridine framework is a powerful strategy for modulating the physicochemical and biological properties of these molecules. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the presence of halogens provides synthetic handles for further molecular elaboration through various cross-coupling reactions.
The electron-withdrawing nature of halogens can also impact the strength of intermolecular interactions, such as halogen bonding, which is a non-covalent interaction between a halogen atom and a Lewis base. The ability to form halogen bonds can be crucial for the binding of a molecule to its biological target.
Halogenated imidazo[1,2-a]pyridines are valuable intermediates in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at the halogenated positions. This modular approach is highly valuable for the rapid generation of compound libraries for screening purposes in drug discovery and materials science. For instance, a chloro group at the C6 position has been shown to influence the reactivity of the scaffold in Suzuki cross-coupling reactions. researchgate.net While much of the literature focuses on functionalization at the C3 position, the strategic halogenation of the pyridine ring at positions C5, C6, and C8 opens up avenues for creating a diverse range of new chemical entities with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-8-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJPZKRHINMTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Halogenated Imidazo 1,2 a Pyridines
Nucleophilic Substitution Reactions and Their Regiochemistry
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is more feasible on the electron-deficient pyridine (B92270) ring of the imidazo[1,2-a]pyridine (B132010) scaffold, particularly when activated by electron-withdrawing groups like halogens. In 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine, the chlorine and bromine atoms serve as potential leaving groups for nucleophilic displacement.
The regiochemistry of SNAr reactions on this substrate is dictated by the relative stability of the Meisenheimer-like intermediates formed upon nucleophilic attack. Generally, positions that are para or ortho to the ring-junction nitrogen (N4) are more activated towards nucleophilic attack. In the imidazo[1,2-a]pyridine system, the C5, C6, and C8 positions are all subject to the electron-withdrawing influence of the heterocyclic nitrogen atoms.
While specific studies on this compound are not prevalent, general principles suggest that the relative reactivity of the halogens would depend on both the position and the nature of the halogen. The C-Cl bond is typically stronger than the C-Br bond, suggesting that bromide might be a better leaving group. However, the electronic activation at each position is crucial. The precise regioselectivity would likely be determined by a combination of these factors and may require experimental verification. For instance, studies on related chloroquinolines show that the reactivity of a C-Cl bond towards nucleophiles is highly position-dependent. mdpi.com It has been shown that designed phosphine (B1218219) reagents can be used to achieve selective halogenation at the 4-position of pyridines, which are then displaced by halide nucleophiles via an SNAr pathway. nih.gov
Metalation Studies (e.g., Lithiation) and Ortho-Directing Effects of Halogen Substituents
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It typically involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, such as an organolithium reagent. Halogen atoms can function as weak DMGs, directing lithiation to an adjacent C-H bond. Alternatively, they can undergo halogen-metal exchange. znaturforsch.com
For this compound, the only available C-H position on the pyridine ring is at C7. This position is flanked by two halogen substituents (C6-Br and C8-Cl), which could potentially direct metalation. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or TMPMgCl•LiCl, can facilitate deprotonation while minimizing competitive nucleophilic addition to the ring. znaturforsch.comharvard.edu
However, halogen-metal exchange is often a competing and much faster reaction, especially with organolithium reagents like n-butyllithium. Bromine-lithium exchange is typically faster than chlorine-lithium exchange. Therefore, it is highly probable that treatment of this compound with an alkyllithium reagent at low temperature would result in regioselective bromine-lithium exchange at either the C5 or C6 position before deprotonation at C7 occurs. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
| Reaction Pathway | Position | Reagent | Plausibility | Rationale |
|---|---|---|---|---|
| Halogen-Metal Exchange | C5 or C6 | n-BuLi, sec-BuLi | High | Br/Li exchange is kinetically favored over Cl/Li exchange and C-H deprotonation. znaturforsch.com |
| Directed Ortho-Metalation | C7 | LDA, TMPMgCl·LiCl | Possible | C7 is activated by adjacent C6-Br and C8-Cl. Requires a non-nucleophilic base to avoid exchange. harvard.eduresearchgate.net |
| Halogen-Metal Exchange | C8 | n-BuLi, sec-BuLi | Low | Cl/Li exchange is significantly slower than Br/Li exchange. znaturforsch.com |
Reaction Mechanisms of Functionalization Reactions
Recent advancements in synthetic chemistry have highlighted the utility of radical reactions for C-H functionalization, providing direct routes to complex molecules. researchgate.net The electron-rich C3 position of the imidazo[1,2-a]pyridine core is particularly susceptible to attack by electrophilic radicals. researchgate.net
Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. nih.govnih.gov In a typical mechanism, a photocatalyst (like rose bengal or an iridium complex) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a substrate or a radical precursor to generate the key radical intermediate. For instance, the C3-amination of imidazo[1,2-a]pyridines has been shown to proceed through a radical mechanism. researchgate.net Similarly, C3-perfluoroalkylation can be achieved via photoactive electron donor-acceptor (EDA) complexes. nih.gov These methods showcase broad substrate scope and functional group tolerance, making them highly valuable for derivatizing the imidazo[1,2-a]pyridine scaffold. nih.gov
Transition-metal catalysis plays a pivotal role in the functionalization of halogenated heterocycles like this compound. The carbon-halogen bonds serve as versatile synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura cross-coupling, for example, allows for the arylation or heteroarylation of the halogenated positions. researchgate.net The relative reactivity of the C-X bonds in Pd-catalyzed coupling generally follows the order C-I > C-Br > C-Cl. This differential reactivity allows for selective functionalization. In this compound, one could selectively couple at the C5 or C6 bromine positions while leaving the C8 chlorine intact by careful choice of catalyst and reaction conditions. researchgate.net Bulky phosphine ligands are often employed to facilitate the challenging coupling of chloroarenes. researchgate.net
Similarly, palladium-catalyzed aminocarbonylation has been used to convert 6- or 8-iodoimidazo[1,2-a]pyridines into the corresponding carboxamides, demonstrating the utility of catalysis for introducing important functional groups into the pyridine ring of the scaffold. nih.gov
Structure Activity Relationship Sar Studies of 5,6 Dibromo 8 Chloroimidazo 1,2 a Pyridine Analogs
Impact of Halogen Positionality on Molecular Interactions
The position and nature of halogen substituents on the imidazo[1,2-a]pyridine (B132010) ring are pivotal in defining the molecule's interaction with target proteins. Halogens can modulate electronic properties, lipophilicity, and metabolic stability, and can participate in specific halogen bonding interactions, which can be crucial for binding affinity and selectivity.
Effect of Bromine at C5 and C6 on Biological Activity Profiles
The presence of bromine atoms at the C5 and C6 positions of the imidazo[1,2-a]pyridine core has a pronounced effect on the compound's biological activity. Structure-activity relationship studies on various analogs have demonstrated that di-bromination at these specific locations can significantly impact potency. For instance, in the development of antiviral agents, dibromoimidazo[1,2-a]pyridines have been synthesized and evaluated, with SAR studies identifying hydrophobicity as a key factor for activity. nih.gov The introduction of two bromine atoms at C5 and C6 substantially increases the lipophilicity of the molecule.
Role of Chlorine at C8 in Modulating Compound Functionality
The chlorine atom at the C8 position also plays a significant role in modulating the functionality of imidazo[1,2-a]pyridine analogs. This position is often targeted for substitution to fine-tune the electronic and steric properties of the molecule.
Influence of Substituent Nature and Position on Binding Affinities
Beyond halogenation, the nature and position of other substituents on the imidazo[1,2-a]pyridine ring are critical determinants of binding affinity. SAR studies have consistently shown that modifications at various positions can lead to significant changes in biological activity.
In the pursuit of antituberculosis agents, a series of imidazo[1,2-a]pyridine amides were explored, leading to a clinical candidate. rsc.org Initial SAR studies focused on the 3-carboxamide position, revealing that bulky and more lipophilic biaryl ethers resulted in nanomolar potency. rsc.org This suggests that for certain targets, the binding pocket can accommodate large, lipophilic groups at the C3 position, which can form favorable hydrophobic and van der Waals interactions.
Further exploration of substituents at the C2 and C6 positions also identified compounds with improved potency. nih.gov For example, an ethyl group at C2 combined with a chloro group at C6 significantly enhanced activity against M. tuberculosis. nih.gov In the context of Nek2 inhibitors for cancer treatment, a series of imidazo[1,2-a]pyridine derivatives were designed, and SAR analysis identified compounds with potent proliferation inhibitory activity, highlighting the importance of specific substitutions for achieving high affinity. nih.gov
The following table summarizes the impact of different substituents on the activity of imidazo[1,2-a]pyridine analogs based on various studies.
| Position | Substituent | Effect on Activity | Therapeutic Area |
| C3 | Bulky, lipophilic biaryl ether amides | Increased potency (nanomolar range) | Antitubercular |
| C6 | Bromine | Decreased activity (16-fold) | Antitubercular |
| C6 | Chlorine | Enhanced potency | Antitubercular |
| C2 | Ethyl (in combination with 6-Chloro) | Significantly improved potency | Antitubercular |
| C7 | Chloro (vs. Methyl) | Diminished activity (5-fold) | Antitubercular |
This table is generated based on data from various imidazo[1,2-a]pyridine analogs and may not be directly representative of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine itself.
Conformational Analysis and its Correlation with Activity
Conformational analysis of substituted imidazo[1,2-a]pyridines has been employed to understand their antiulcer activity. acs.org These studies consider the spatial arrangement of different parts of the molecule and how this geometry aligns with the requirements of the biological target. Molecular modeling techniques are often used to identify the most stable or biologically active conformations. nih.gov
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical studies published for the compound “this compound” corresponding to the requested outline.
Research has been conducted on the broader class of imidazo[1,2-a]pyridines and various other derivatives with different substitution patterns. nih.govnih.govresearchgate.net These studies often employ the computational methods mentioned in the query, such as molecular docking, Density Functional Theory (DFT), and binding free energy calculations, to explore potential biological activities and physicochemical properties. researchgate.netnih.govnih.gov
However, the data and analyses specific to the 5,6-dibromo-8-chloro substitution pattern are not present in the available literature. Consequently, it is not possible to provide detailed, scientifically accurate information for the following requested sections concerning "this compound":
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT Studies)
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Without dedicated research on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with other chemical species.
In studies of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, MEP analysis has been instrumental in identifying the nucleophilic sites. scirp.org For these compounds, the nitrogen atoms of the 6-π electron system, along with oxygen and sulfur atoms in the substituents, were generally found to be the most electron-rich areas and thus prone to electrophilic attack. scirp.org A theoretical MEP map for 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine would likely show the nitrogen atom in the imidazole (B134444) ring as a region of negative potential (red or yellow), indicating its nucleophilic character. Conversely, the hydrogen atoms and the regions around the halogen substituents would exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack.
Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic interactions.
For the broader class of imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to understand their behavior in biological systems. For instance, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as potential antimycobacterial agents included molecular dynamics simulations to investigate their interaction with target enzymes. researchgate.net These simulations can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex over time. researchgate.net
While the imidazo[1,2-a]pyridine core is a rigid bicyclic system, the substituents can have conformational freedom. An exploration of the conformational landscape of this compound would be relatively straightforward due to its rigid nature. However, if this scaffold were part of a larger, more flexible molecule, conformational analysis would be crucial to identify the most stable three-dimensional arrangements, which in turn govern the molecule's biological activity and physical properties. NMR studies on other substituted imidazo[1,2-a]pyridines have been used to determine their preferred conformations in solution, suggesting that these scaffolds often adopt an extended conformation. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Highly Substituted Imidazo[1,2-a]pyridines
While numerous methods exist for the synthesis of the core imidazo[1,2-a]pyridine (B132010) ring system, the preparation of highly substituted analogs like 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine remains a challenge. bio-conferences.orgrsc.org Future research should prioritize the development of more efficient, regioselective, and scalable synthetic strategies.
Key areas for exploration include:
Late-Stage C-H Functionalization: Developing methods for the direct and selective introduction of bromo and chloro substituents onto a pre-formed imidazo[1,2-a]pyridine core could provide more convergent and flexible synthetic pathways. Visible light-induced C-H functionalization, which has been explored for other positions on the ring, could be a promising avenue. mdpi.com
Multicomponent Reactions (MCRs): Investigating novel MCRs, such as the Groebke–Blackburn–Bienaymé reaction, could enable the one-pot synthesis of complex, highly substituted derivatives from simple starting materials. mdpi.combeilstein-journals.org This approach offers significant advantages in terms of atom economy and operational simplicity.
Flow Chemistry and Microwave-Assisted Synthesis: The use of flow chemistry and microwave irradiation can accelerate reaction times, improve yields, and enhance safety, particularly for reactions requiring precise temperature control. bio-conferences.orgresearchgate.net These technologies could be instrumental in optimizing the synthesis of halogenated imidazo[1,2-a]pyridines.
Catalyst Innovation: The exploration of novel catalysts, including metal-based systems (e.g., copper, palladium) and organocatalysts, is crucial for discovering new reaction pathways and improving the efficiency of existing ones. bio-conferences.orgorganic-chemistry.org
Comprehensive Investigation of the Mechanistic Basis of Biological Activities
The imidazo[1,2-a]pyridine scaffold is associated with a wide array of pharmacological effects, including anticancer, antitubercular, antiviral, and anti-inflammatory activities. nih.govmdpi.comnih.govrsc.org The dense halogenation of this compound is expected to significantly modulate its biological profile, yet the specific mechanisms remain uninvestigated.
Future mechanistic studies should focus on:
Target Identification and Validation: Utilizing chemoproteomics, genetic screening, and biochemical assays to identify the specific cellular targets (e.g., kinases, enzymes, receptors) of this compound. The antitubercular activity of some analogs, for example, has been linked to inhibition of enzymes like ATP synthase. rsc.org
Elucidation of Signaling Pathways: Investigating how the compound modulates cellular signaling pathways to exert its biological effects. This includes studying its impact on cell cycle progression, apoptosis, inflammation, and other key cellular processes.
Role of Halogen Bonding: Systematically studying the role of the bromo and chloro substituents in target binding. Halogen bonds are increasingly recognized as important non-covalent interactions in drug-receptor binding, and the polysubstituted nature of this compound makes it an ideal candidate for such investigations.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically varying the substitution pattern at positions 5, 6, and 8 to establish clear SARs. nih.gov This will provide critical insights into the structural requirements for specific biological activities.
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, computational modeling can guide synthetic efforts and provide insights into its potential biological activities.
Key computational approaches to be explored include:
Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of the compound and its analogs within the active sites of known biological targets. nih.govresearchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of a series of analogs with their biological activities. researchgate.net These models can then be used to predict the potency of newly designed compounds before their synthesis.
Density Functional Theory (DFT) Studies: Employing DFT to analyze the electronic properties of the molecule, such as the molecular electrostatic potential and frontier molecular orbitals. nih.govacs.org This can help in understanding its reactivity and potential for intermolecular interactions, including halogen bonding.
ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to prioritize candidates with favorable drug-like characteristics. nih.gov
Exploration of Additional Material Science Applications
Beyond their medicinal applications, imidazo[1,2-a]pyridine derivatives have shown potential in material science, for example, in the development of Organic Light-Emitting Diodes (OLEDs) and metal sensors. rsc.orgmdpi.com The high halogen content of this compound could impart unique properties relevant to this field.
Unexplored avenues in material science include:
Organic Electronics: Investigating the semiconductor properties of the compound and its derivatives. The presence of heavy atoms can influence charge transport and photophysical properties, making them potential candidates for use in organic field-effect transistors (OFETs) or photovoltaic devices.
Luminescent Materials: Exploring the fluorescence and phosphorescence properties of the compound. The heavy atom effect from bromine and chlorine could enhance intersystem crossing, potentially leading to efficient phosphorescent materials for OLEDs or bio-imaging.
Crystal Engineering: Studying the solid-state packing and intermolecular interactions (e.g., halogen bonding, π-π stacking) of the compound. This knowledge can be used to design crystalline materials with specific optical or electronic properties.
Synergistic Studies Combining Synthetic, Mechanistic, and Computational Approaches
The most rapid and insightful progress will be achieved through an integrated, multidisciplinary approach that combines the aforementioned research directions. A synergistic research program would create a feedback loop where each discipline informs and guides the others.
An integrated workflow would involve:
Predictive Design: Using computational modeling to design novel derivatives of this compound with predicted high potency for a specific biological target or desired material property.
Guided Synthesis: Employing advanced and efficient synthetic routes to create the computationally designed molecules.
Experimental Validation: Screening the synthesized compounds through biological assays or material characterization techniques to validate the computational predictions.
Mechanistic Elucidation: Investigating the mechanism of action or physical properties of the most promising candidates to understand the structural basis of their activity.
Model Refinement: Using the experimental data from SAR and mechanistic studies to refine the computational models, leading to more accurate predictions in the next cycle of design and discovery.
By pursuing these future research directions, the scientific community can fully explore the potential of this compound, paving the way for the development of new therapeutics and advanced materials.
Q & A
Basic: What are the common synthetic routes for 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized to improve yield?
The synthesis of polyhalogenated imidazo[1,2-a]pyridines typically involves multi-step halogenation and cyclization reactions. For example, bromination and chlorination can be achieved using α-haloketones or elemental bromine/chlorine under controlled conditions. A one-pot two-step reaction, as demonstrated in the synthesis of related tetrahydroimidazo[1,2-a]pyridines, employs NaHCO₃ in ethanol under reflux to facilitate cyclization and halogenation . Optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction efficiency.
- Catalyst selection : Bases like NaHCO₃ improve regioselectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates.
Yield improvements (up to 65% in analogous compounds) are achieved via iterative purification (column chromatography) and stoichiometric adjustments .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers analyze?
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, aromatic protons in imidazo[1,2-a]pyridines appear at δ 7.5–9.0 ppm, while halogenated carbons (Br/Cl) show downfield shifts in ¹³C NMR (δ 110–130 ppm) .
- IR spectroscopy : Detect functional groups (e.g., C-Br stretches at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .
Advanced: How do variations in substituent positions (e.g., bromo, chloro groups) on the imidazo[1,2-a]pyridine core influence its electronic properties and reactivity in further functionalization?
Substituent positioning alters electronic density and steric effects:
- Electron-withdrawing halogens (Br, Cl) decrease ring electron density, directing electrophilic substitutions to less hindered positions (e.g., para to halogens).
- π-stacking interactions : Bromo substituents enhance intermolecular π-π stacking, as observed in crystallographic studies, which can stabilize intermediates in cross-coupling reactions .
- Reactivity modulation : Chloro groups at the 8-position may hinder nucleophilic attacks, while bromo groups at 5,6-positions facilitate Suzuki-Miyaura couplings .
Advanced: What strategies can mitigate challenges in regioselective halogenation during the synthesis of polyhalogenated imidazo[1,2-a]pyridines like 5,6-Dibromo-8-chloro derivatives?
- Directed halogenation : Use directing groups (e.g., nitro or cyano) to control halogen placement.
- Stepwise halogenation : Sequential addition of halogens (e.g., bromine first, then chlorine) reduces steric clashes.
- Catalytic systems : Pd or Cu catalysts enhance selectivity in cross-coupling steps .
For example, NaHCO₃ in ethanol promotes regioselective bromination at the 5,6-positions, as seen in analogous syntheses .
Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives, and what parameters should be prioritized in docking studies?
- Molecular docking : Prioritize binding affinity to targets like cyclin-dependent kinases (CDKs) or antimicrobial enzymes. Parameters include:
- Binding energy : Lower values (e.g., <−8 kcal/mol) indicate strong interactions.
- Hydrogen bonding : Halogens may form halogen bonds with active-site residues.
- QSAR models : Correlate substituent effects (e.g., Cl/Br electronegativity) with bioactivity trends observed in imidazo[1,2-a]pyridine derivatives .
- ADMET prediction : Assess solubility and toxicity risks early in drug design .
Basic: What are the documented biological activities of imidazo[1,2-a]pyridine derivatives, and how might the halogen substituents in 5,6-Dibromo-8-chloro derivatives modulate these effects?
Imidazo[1,2-a]pyridines exhibit:
- Antimicrobial activity : Halogens enhance lipophilicity, improving membrane penetration .
- Anti-inflammatory effects : Bromo derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α) in vivo .
- Anticancer potential : Halogenated analogs disrupt kinase signaling pathways .
The 5,6-dibromo-8-chloro substitution may synergistically boost these activities by increasing metabolic stability and target affinity .
Advanced: In crystallographic studies of halogenated imidazo[1,2-a]pyridines, how do intermolecular interactions (e.g., halogen bonding, π-π stacking) influence crystal packing and material properties?
Single-crystal X-ray diffraction reveals:
- Halogen bonding : Br and Cl atoms engage in C-X⋯N interactions (3.0–3.5 Å), stabilizing layered structures .
- π-π stacking : Parallel-displaced stacking (3.4–3.8 Å spacing) dominates in brominated derivatives, enhancing thermal stability .
These interactions guide the design of supramolecular materials with tailored optoelectronic properties.
Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures, and how does solubility impact these methods?
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) resolves halogenated impurities .
- Recrystallization : Use ethanol or DMSO/water mixtures, leveraging low solubility of halogenated products at low temperatures .
- HPLC : Reverse-phase C18 columns with acetonitrile/water eluents achieve >95% purity for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
